molecular formula C17H21N3O3S B2943063 1-(3-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1396578-10-1

1-(3-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No. B2943063
M. Wt: 347.43
InChI Key: BUIGXGBBWLXGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyrazole ring is known for its broad range of chemical and biological properties .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by El‐Emary, Al-muaikel, and Moustafa (2002) involved the treatment of 3-methyl 1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride to produce a sulfonamide, which was further reacted to synthesize various heterocycles. These compounds, including derivatives of pyrazoles and pyrimidines, were evaluated for their antimicrobial activities, indicating potential applications in developing antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Antiviral Activity

Attaby et al. (2006) synthesized derivatives of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and evaluated them for their antiviral activities. The study highlighted the potential of these compounds in treating viral infections, which could be an area of application for the chemical compound (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Anticancer Activity

Bashandy et al. (2011) described the synthesis of novel sulfones with biologically active moieties starting from a similar ketone derivative. These compounds were tested for their in vitro anticancer activity against a breast cancer cell line, suggesting the potential use of the chemical compound in developing anticancer drugs (Bashandy, Al-Said, Al-Qasoumi, & Ghorab, 2011).

Anti-Inflammatory Applications

Nassar et al. (2011) synthesized a series of diarylpyrazoles containing a phenylsulfonyl moiety and evaluated them for their anti-inflammatory activity. One of the compounds showed significant activity compared to the reference drug, indomethacin, indicating the potential of this chemical structure in anti-inflammatory drug development (Nassar, Abdel‐Aziz, Ibrahim, & Mansour, 2011).

properties

IUPAC Name

1-[3-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-14(21)16-4-2-5-17(12-16)24(22,23)20-10-6-15(7-11-20)13-19-9-3-8-18-19/h2-5,8-9,12,15H,6-7,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIGXGBBWLXGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone

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